molecular formula C19H16N2O3S2 B2454426 4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 896337-94-3

4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2454426
CAS No.: 896337-94-3
M. Wt: 384.47
InChI Key: LHHGMFYXWVUBEV-UHFFFAOYSA-N
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Description

4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-26(23,24)14-9-6-13(7-10-14)18(22)21-19-20-17-15-5-3-2-4-12(15)8-11-16(17)25-19/h2-7,9-10H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHGMFYXWVUBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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